4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine
Overview
Description
4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two biphenyl groups attached to the pyrimidine ring at positions 4 and 6, and a chlorine atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups can be synthesized through a Suzuki-Miyaura coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.
Pyrimidine Ring Formation: The pyrimidine ring can be formed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
In an industrial setting, the production of 4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Biphenyl Groups: Utilizing large reactors for the Suzuki-Miyaura coupling reaction.
Efficient Cyclization: Employing optimized conditions for the cyclization reaction to ensure high yield and purity.
Controlled Chlorination: Using advanced chlorination techniques to precisely introduce the chlorine atom.
Chemical Reactions Analysis
Types of Reactions
4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The biphenyl groups can undergo oxidation to form biphenyl quinones or reduction to form biphenyl hydrides.
Coupling Reactions: The biphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl hydrides.
Scientific Research Applications
4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The biphenyl groups can facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the pyrimidine ring and chlorine atom.
4,4’-Dimethylbiphenyl: Similar biphenyl structure with methyl groups instead of tert-butyl groups.
Benzidine-based Azo Dyes: Contain biphenyl structures but are primarily used as dyes.
Uniqueness
4,6-Di([1,1’-biphenyl]-4-yl)-2-chloropyrimidine is unique due to the combination of biphenyl groups and a chloropyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-4,6-bis(4-phenylphenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2/c29-28-30-26(24-15-11-22(12-16-24)20-7-3-1-4-8-20)19-27(31-28)25-17-13-23(14-18-25)21-9-5-2-6-10-21/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVPECVORHUBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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